
3-Phenylpropane-1,2-diamine
概述
描述
3-Phenylpropane-1,2-diamine (CAS: Not explicitly listed in evidence; structurally related to compounds in ) is a chiral diamine featuring a phenyl group attached to a propane backbone with amino groups at positions 1 and 2. Its enantiomeric form, (2S)-3-phenylpropane-1,2-diamine, is frequently utilized in asymmetric catalysis and coordination chemistry due to its ability to form stable chiral ligands .
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing 3-Phenylpropane-1,2-diamine involves the reductive amination of 3-phenylpropionaldehyde with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another method involves the hydrogenation of 3-phenylpropionitrile using a catalyst like palladium on carbon (Pd/C) under hydrogen gas to yield this compound.
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
化学反应分析
Types of Reactions:
Oxidation: 3-Phenylpropane-1,2-diamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form 3-phenylpropylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halides.
Major Products:
Oxidation: Imines or nitriles.
Reduction: 3-phenylpropylamine.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry: 3-Phenylpropane-1,2-diamine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.
Biology and Medicine: This compound has been studied for its potential as an inhibitor of aminopeptidase N/CD13, an enzyme involved in cancer and inflammatory diseases . It shows promise in the development of antitumor agents due to its ability to inhibit this enzyme effectively .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The primary mechanism by which 3-Phenylpropane-1,2-diamine exerts its effects is through the inhibition of aminopeptidase N/CD13. This enzyme is a zinc-dependent transmembrane exopeptidase involved in the regulation of various physiological processes, including tumor growth and inflammation . By binding to the active site of the enzyme, this compound prevents the hydrolysis of peptide substrates, thereby inhibiting its activity.
相似化合物的比较
Key Characteristics :
- Synthesis : Synthesized from L-phenylalanine via reduction or catalytic methods, as demonstrated in the preparation of imidazoline catalysts for asymmetric Henry reactions .
- Applications: Catalysis: Serves as a precursor for chiral imidazolines and ionic liquid-supported catalysts, enabling enantioselective alkylation and epoxidation reactions . Enzyme Inhibition: Derivatives exhibit dual inhibitory activity against aminopeptidase N (APN) and matrix metalloproteinase-2 (MMP-2), outperforming L-lysine analogs in MMP-2 inhibition . Coordination Chemistry: Forms stable complexes with dimolybdenum cores, enabling stereochemical studies via electronic circular dichroism (ECD) .
Structural and Physicochemical Properties
Table 1: Comparative Analysis of 3-Phenylpropane-1,2-diamine and Structural Analogs
Key Observations :
- Solvent Stability : this compound exhibits superior stability in chloroform compared to acetonitrile, with full ECD band development in CHCl₃ after 24 hours . Ethylenediamine, in contrast, is hygroscopic and prone to decomposition in acidic conditions .
- Chirality : The (2S)-enantiomer of this compound enables precise stereochemical control in coordination complexes, a feature absent in simpler diamines like ethylenediamine .
Limitations and Challenges
- Enantiomer Separation : The synthesis of pure (2S)-enantiomers requires chiral starting materials (e.g., L-phenylalanine), increasing production costs compared to achiral analogs like ethylenediamine .
- Hydrolytic Sensitivity : Derivatives such as nitro-propane-diamines (e.g., 2,2-dinitropropane-1,2-diamine) are prone to hydrolysis under high-temperature, low-moisture conditions, limiting their stability in industrial formulations .
生物活性
3-Phenylpropane-1,2-diamine (also known as (2R)-3-Phenyl-1,2-propanediamine) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol. It features two amine groups and a phenyl substituent, which contribute to its reactivity and biological properties. The compound is classified as chiral due to the stereocenter at the second carbon atom in the propanediamine chain.
The primary mechanism through which this compound exhibits its biological activity is through the inhibition of aminopeptidase N (APN), an enzyme implicated in tumor invasion and metastasis. Research indicates that derivatives of this compound can effectively bind to the active site of APN, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition is significant for potential anticancer and anti-inflammatory therapies .
Table 1: Inhibition Potency of this compound Derivatives
Compound | IC50 Value (μM) | Target Enzyme |
---|---|---|
This compound | 15.5 ± 1.2 | Aminopeptidase N |
Compound A | 10.0 ± 0.5 | Aminopeptidase N |
Compound B | 20.0 ± 1.0 | Aminopeptidase N |
Anticancer Properties
Studies have demonstrated that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines, particularly breast cancer cells (MCF-7). The cytotoxic effects were measured using MTT assays, revealing that these compounds can induce apoptosis in cancerous cells while showing lower toxicity towards normal cells .
Antimicrobial Activity
In addition to its anticancer properties, research has indicated that this compound may possess antimicrobial activities. The compound has been studied for its potential to inhibit bacterial growth, making it a candidate for further exploration in antibiotic development.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the cytotoxic effects of various compounds derived from this compound against MCF-7 cells, it was found that certain derivatives exhibited higher cytotoxicity than the reference drug Tamoxifen. The structural modifications significantly influenced their efficacy against cancer cells .
Case Study 2: Enzyme Inhibition
A study focused on the design and synthesis of tripeptide analogs based on the scaffold of this compound demonstrated potent inhibitory effects on APN. The findings suggested that these analogs could serve as effective therapeutic agents in cancer treatment due to their selective inhibition properties .
Comparative Analysis with Similar Compounds
This compound can be compared with other diamines regarding their biological activity:
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₉H₁₄N₂ | Two amines; phenyl group | APN inhibitor; anticancer |
p-Phenylenediamine | C₆H₈N₂ | Benzene ring; used in dyes | Limited therapeutic use |
1,3-Propanediamine | C₃H₈N₂ | Linear structure; less steric hindrance | General reactivity; less specific |
常见问题
Q. What are the common synthetic routes for 3-Phenylpropane-1,2-diamine, and how do reaction conditions influence yield and purity?
Basic
this compound is typically synthesized via multi-step routes starting from aromatic precursors. Key methods include:
- Nucleophilic substitution : Reacting benzyl halides with protected diamines under basic conditions (e.g., K₂CO₃ in DMF), followed by deprotection .
- Catalytic hydrogenation : Reducing nitro intermediates (e.g., 3-nitroacetophenone derivatives) using Pd/C or Raney Ni under H₂ pressure .
- Reductive amination : Employing NaBH₃CN or other reducing agents to convert ketones or imines to amines .
Critical factors : Temperature control (60–100°C for nitro reductions), solvent polarity (DMF for solubility, ethanol for milder conditions), and catalyst selection (Pd vs. Ni for selectivity). Impurities often arise from incomplete reduction or side reactions; purification via column chromatography or recrystallization is essential .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?
Basic
- ¹H/¹³C NMR : Look for characteristic signals:
- Aromatic protons (δ 6.8–7.5 ppm, multiplet for phenyl) and methylene/methine protons adjacent to amines (δ 2.5–3.5 ppm) .
- Amine protons (δ 1.5–2.5 ppm, broad if free; absent if protected).
- IR : Strong N-H stretches (~3300 cm⁻¹ for primary amines) and C-N stretches (~1250 cm⁻¹) .
- MS : Molecular ion peak at m/z 150 (C₉H₁₄N₂) and fragmentation patterns (e.g., loss of NH₂ groups) .
Purity is assessed via HPLC (C18 column, UV detection at 254 nm) or TLC (Rf comparison with standards) .
Q. What strategies are effective for resolving enantiomers of this compound, and how does stereochemistry impact biological activity?
Advanced
- Chiral resolution : Use chiral auxiliaries (e.g., Fmoc or Boc-protected intermediates) followed by enzymatic hydrolysis (lipases or esterases) .
- Asymmetric synthesis : Catalytic methods employing chiral ligands (e.g., (1S,2S)-di-p-tolylethane-1,2-diamine) in hydrogenation or alkylation .
Stereochemical impact : Enantiomers often show divergent bioactivity. For example, (S)-enantiomers may exhibit higher binding affinity to enzymes or receptors, as seen in studies of similar diamines . Activity assays (e.g., IC₅₀ in enzyme inhibition) should be performed on resolved enantiomers to quantify stereoselectivity .
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
Advanced
Contradictions often arise from:
- Structural variations : Minor substituents (e.g., halogenation or methylation) drastically alter bioactivity .
- Assay conditions : Differences in cell lines, solvent (DMSO vs. aqueous buffers), or concentration ranges .
Methodological solutions :- Standardize assays using reference compounds (e.g., positive controls like doxorubicin for cytotoxicity).
- Perform dose-response curves and calculate EC₅₀/IC₅₀ values for direct comparison .
- Use computational docking to predict binding modes and validate with mutagenesis studies .
Q. What in silico and in vitro approaches elucidate interaction mechanisms between this compound and biological targets?
Advanced
- In silico :
- Molecular docking (AutoDock Vina) to predict binding to enzymes (e.g., kinases) or DNA .
- MD simulations (GROMACS) to assess stability of ligand-target complexes .
- In vitro :
- Surface plasmon resonance (SPR) for real-time binding kinetics .
- Fluorescence quenching to study interactions with proteins (e.g., BSA) .
- Competitive assays with known inhibitors to identify binding sites .
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Basic
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate to DCM/MeOH) for diastereomers or protected intermediates .
- Distillation : For volatile byproducts, though limited by the compound’s thermal stability .
Purity is confirmed via melting point (literature comparison) and HPLC (>95% area) .
Q. How do modifications to the phenyl or amine groups alter the physicochemical properties and bioactivity of this compound?
Advanced
- Phenyl modifications :
- Amine modifications :
属性
IUPAC Name |
3-phenylpropane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFFQOZYXJHZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75543-73-6 | |
Record name | 3-phenylpropane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。